2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and various functional groups such as methoxyethyl, trimethyl, and propyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine with formamide under acidic conditions.
Introduction of Functional Groups: The methoxyethyl, trimethyl, and propyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride.
Cyclization: The imidazole ring is formed through a cyclization reaction involving the purine core and an appropriate imidazole precursor under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes involved in purine metabolism, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in cocoa, with mild stimulant and vasodilatory effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and its fused purine-imidazole structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-6-7-19-10(2)11(3)21-12-13(17-15(19)21)18(4)16(23)20(14(12)22)8-9-24-5/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFWCTXHJVBRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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